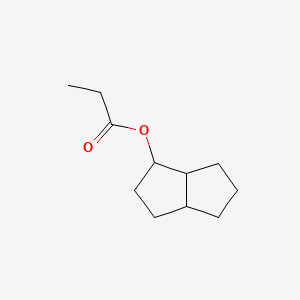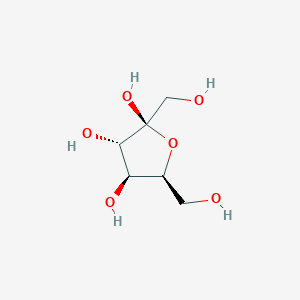
beta-L-sorbofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-sorbofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of sorbose, which means it has a five-membered ring structure. This compound is an enantiomer of beta-D-sorbofuranose, meaning it is a mirror image of the latter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-sorbofuranose can be synthesized through the oxidation of sorbitol using specific oxidizing agents. The reaction typically involves the use of catalysts such as platinum or palladium on carbon. The reaction conditions include maintaining a temperature range of 20-30°C and a pH of around 7 .
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Microorganisms such as Gluconobacter oxydans are used to oxidize sorbitol to sorbose, which is then converted to this compound. The fermentation process is optimized to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Beta-L-sorbofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sorbose or other derivatives.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride are used for acetylation or benzoylation reactions.
Major Products:
Oxidation: Sorbose and other oxidized derivatives.
Reduction: Sorbitol.
Substitution: Acetylated or benzoylated derivatives.
Scientific Research Applications
Beta-L-sorbofuranose has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Industry: It is used in the production of vitamin C and other fine chemicals.
Mechanism of Action
The mechanism of action of beta-L-sorbofuranose involves its role as a metabolite in various biochemical pathways. It is converted to other compounds through enzymatic reactions. For example, in the production of vitamin C, this compound is converted to 2-keto-L-gulonic acid, which is a precursor to vitamin C .
Comparison with Similar Compounds
Beta-D-sorbofuranose: An enantiomer of beta-L-sorbofuranose.
L-sorbose: A stereoisomer of this compound.
D-sorbose: Another stereoisomer of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it suitable for certain biochemical pathways and industrial applications. Its enantiomer, beta-D-sorbofuranose, has different properties and applications .
Properties
CAS No. |
41847-02-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m0/s1 |
InChI Key |
RFSUNEUAIZKAJO-FSIIMWSLSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


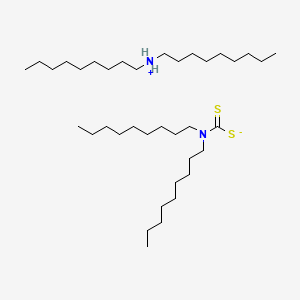

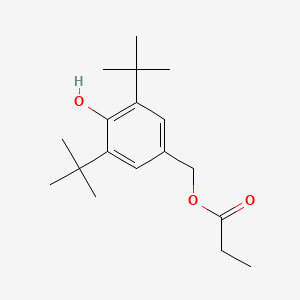
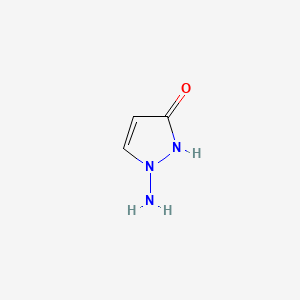
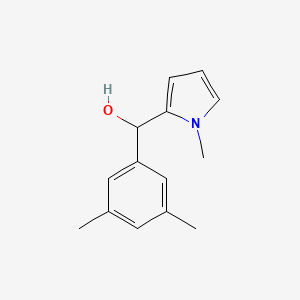
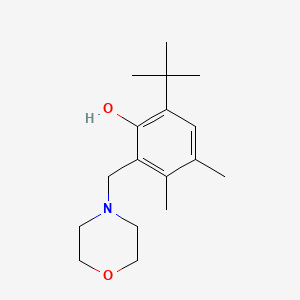
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)

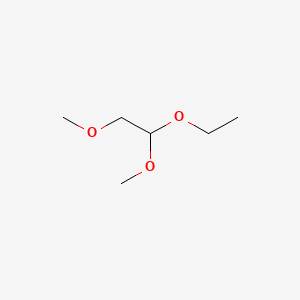


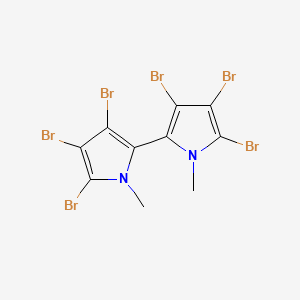
![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
